molecular formula C32H26 B14226958 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene CAS No. 581094-65-7

9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene

Cat. No.: B14226958
CAS No.: 581094-65-7
M. Wt: 410.5 g/mol
InChI Key: UDSGSAQXBSSPAQ-UHFFFAOYSA-N
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Description

9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene is an organic compound with the molecular formula C32H26. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two 2-methylphenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. This compound is known for its unique photophysical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. For instance, the Suzuki coupling reaction may involve the use of palladium catalysts, base, and solvents like toluene or ethanol under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkages to ethyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracene core or the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene

Uniqueness

Compared to these similar compounds, 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exhibits unique photophysical properties, such as a larger Stokes shift and higher thermal stability . These characteristics make it particularly valuable in applications requiring robust and efficient fluorescent materials.

Properties

CAS No.

581094-65-7

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

9,10-bis[2-(2-methylphenyl)ethenyl]anthracene

InChI

InChI=1S/C32H26/c1-23-11-3-5-13-25(23)19-21-31-27-15-7-9-17-29(27)32(30-18-10-8-16-28(30)31)22-20-26-14-6-4-12-24(26)2/h3-22H,1-2H3

InChI Key

UDSGSAQXBSSPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5C

Origin of Product

United States

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